1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone typically involves the reaction of 1-(4-nitrophenyl)piperazine with acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Acylation: The compound can be acylated using acyl chlorides to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Acylation: Acyl chlorides, base (e.g., triethylamine).
Major Products Formed
Reduction: 1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone.
Substitution: Various substituted piperazine derivatives.
Acylation: Acylated piperazine derivatives.
Scientific Research Applications
1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone involves its interaction with various molecular targets. The compound has been shown to interact with enzymes and receptors, leading to changes in cellular processes. For example, it can inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can result in the modulation of biological activities, such as antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Nitrophenyl)piperazin-1-yl)ethanone: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-Allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone: Contains a tetrazole ring instead of an ethanone group.
Uniqueness
1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
IUPAC Name |
1-[4-(2-nitrophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-4-2-3-5-12(11)15(17)18/h2-5H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDSXFUCNNKEDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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